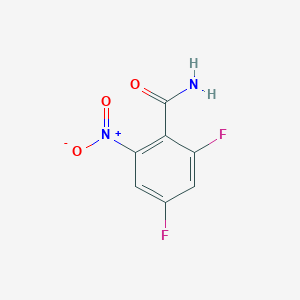

2,4-Difluoro-6-nitrobenzamide

Description

Significance of Fluorinated Nitrobenzamides as Chemical Entities

Fluorinated nitrobenzamides represent a critical class of compounds in medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties. researchgate.net Fluorine's high electronegativity and relatively small size can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. numberanalytics.comnih.gov Specifically, the presence of fluorine can enhance membrane permeability and modulate the acidity (pKa) of nearby functional groups, which are crucial factors for the bioavailability and efficacy of potential drug candidates. nih.gov

The nitro group, a strong electron-withdrawing moiety, further influences the electronic properties of the benzamide (B126) scaffold. In some contexts, the nitro group can be bioreduced to form reactive intermediates that exhibit biological activity. The combination of fluorine atoms and a nitro group on a benzamide core creates a versatile pharmacophore that has been explored for various therapeutic applications, including the development of anti-inflammatory and anticancer agents.

Overview of Research Trajectories for Related Fluorinated Nitroaromatic Amides

Research into fluorinated nitroaromatic amides has followed several key trajectories, primarily driven by their potential applications in drug discovery and materials science. In medicinal chemistry, a significant focus has been on synthesizing and evaluating these compounds as inhibitors of various enzymes and as modulators of protein-ligand interactions. For instance, related compounds like 2-chloro-N-(2,4-difluorophenyl)-5-nitrobenzamide have been studied for their potential anti-inflammatory and anticancer properties. The structural variations within this class of compounds, including the position and number of fluorine and nitro substituents, allow for the fine-tuning of their biological activity.

Another important research avenue is the use of fluorinated nitroaromatic amides as intermediates in the synthesis of more complex molecules. The functional groups present in these compounds, such as the nitro group and the fluorine atoms, can undergo a variety of chemical transformations. For example, the nitro group can be reduced to an amine, and the fluorine atoms can be subjected to nucleophilic substitution reactions, providing pathways to a diverse range of derivatives. evitachem.com

In the realm of materials science, the unique electronic and optical properties of these compounds make them valuable building blocks for the synthesis of advanced materials. Research has explored their use in developing materials with specific electronic and optical characteristics.

Scope and Objectives for Comprehensive Academic Inquiry into the Compound

A comprehensive academic inquiry into 2,4-Difluoro-6-nitrobenzamide would aim to fully characterize its chemical, physical, and potential biological properties. The primary objectives of such an investigation would include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound and thoroughly characterizing its structure and physicochemical properties using modern analytical techniques.

Reaction Chemistry: Investigating the reactivity of its functional groups to understand its potential as a synthetic intermediate for creating novel compounds.

Computational Modeling: Employing computational methods to predict its molecular geometry, electronic properties, and potential interactions with biological macromolecules.

Biological Screening: Conducting in vitro and in vivo studies to explore its potential pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory effects.

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of related analogs to establish clear structure-activity relationships, which can guide the design of more potent and selective compounds.

A thorough investigation encompassing these objectives will provide a fundamental understanding of this compound and pave the way for its potential application in various scientific disciplines.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₄F₂N₂O₃ |

| Molecular Weight | 202.12 g/mol |

| CAS Number | 1097799-57-9 |

Note: Some physical properties like melting and boiling points are not consistently reported in the available literature.

Interactive Data Table: Research on Related Fluorinated Amides

| Compound | Key Research Finding | Reference |

| 2-Chloro-N-(2,4-difluorophenyl)-5-nitrobenzamide | Studied for potential anti-inflammatory and anticancer properties. | |

| α-fluoro amides | Conformational preferences are influenced by dipole-dipole interactions and weak interactions between fluorine and the amide group. ethz.ch | ethz.ch |

| Fluorinated Benzamide Derivatives | Showed increased binding affinity to cereblon (CRBN), a target in drug discovery. nih.gov | nih.gov |

| 2,4-Difluorobenzamide (B1295065) | Used as a reference compound in various chemical studies. nih.gov | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-6-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2O3/c8-3-1-4(9)6(7(10)12)5(2-3)11(13)14/h1-2H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWPEYWXRQLJEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2,4 Difluoro 6 Nitrobenzamide and Its Precursors

Direct Synthetic Routes to 2,4-Difluoro-6-nitrobenzamide

The final step in the synthesis of this compound typically involves the formation of the amide functional group. Several established methods in organic chemistry can be adapted for this purpose, each with its own set of advantages and considerations.

Amide Bond Formation via Carboxylic Acid Activation and Amination

A common and versatile method for synthesizing amides is through the reaction of a carboxylic acid with an amine. This reaction, however, necessitates the "activation" of the carboxylic acid to enhance its reactivity towards the amine nucleophile. This is typically achieved by converting the carboxylic acid's hydroxyl group into a better leaving group.

For the synthesis of this compound, the corresponding carboxylic acid, 2,4-difluoro-6-nitrobenzoic acid, would be the starting material. This acid can be activated in several ways:

Formation of an Acyl Halide: A widely used activation method is the conversion of the carboxylic acid to an acyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are effective for this transformation. The resulting 2,4-difluoro-6-nitrobenzoyl chloride is highly electrophilic and reacts readily with ammonia (B1221849) or an ammonia equivalent to form the desired amide.

Use of Coupling Reagents: A plethora of coupling reagents have been developed for amide bond formation under milder conditions. These reagents react with the carboxylic acid in situ to form a highly reactive intermediate, which is then attacked by the amine. Examples of such reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

The subsequent amination step involves the introduction of the -NH₂ group. This is typically accomplished by reacting the activated carboxylic acid derivative with a source of ammonia, such as aqueous or gaseous ammonia. The choice of solvent and reaction conditions is crucial to ensure high conversion and minimize the formation of byproducts.

| Activation Method | Typical Reagents | Key Features |

| Acyl Halide Formation | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Highly reactive intermediate, often requires careful handling due to the corrosive nature of reagents. |

| Coupling Reagents | DCC, EDC, HOBt, HATU | Milder reaction conditions, suitable for sensitive substrates, but can be more expensive. |

Regioselective Nitration of Fluorinated Benzamides

An alternative approach to this compound is the direct nitration of a precursor that already contains the difluorobenzamide core. In this strategy, 2,4-difluorobenzamide (B1295065) would be the starting material. The key challenge in this route is to achieve regioselective nitration, meaning the nitro group (-NO₂) must be introduced specifically at the C6 position of the aromatic ring.

The directing effects of the substituents on the benzene (B151609) ring play a crucial role in determining the position of electrophilic aromatic substitution, such as nitration. In 2,4-difluorobenzamide, the fluorine atoms are ortho, para-directing, but deactivating. The amide group (-CONH₂) is also an ortho, para-director and is generally considered an activating group.

The fluorine atom at C2 will direct incoming electrophiles to its para position (C5). The fluorine at C4 will direct to its ortho positions (C3 and C5). The amide group at C1 will direct to its ortho (C2 and C6) and para (C4) positions. The combined directing effects of the two fluorine atoms and the amide group, along with steric hindrance considerations, favor the introduction of the nitro group at the C6 position, which is ortho to the activating amide group and not sterically hindered by the adjacent fluorine atom.

The nitration is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). Careful control of reaction temperature and the ratio of acids is essential to achieve the desired regioselectivity and prevent over-nitration or side reactions.

Nucleophilic Aromatic Substitution (SNAr) in Synthesis Design

Nucleophilic aromatic substitution (SNAr) offers another strategic pathway for the synthesis of this compound. This reaction is particularly effective when the aromatic ring is substituted with strong electron-withdrawing groups, such as nitro groups and fluorine atoms, which activate the ring towards nucleophilic attack.

A plausible SNAr strategy could involve a starting material like 1,2,4-trifluoro-5-nitrobenzene. In this molecule, the fluorine atoms are activated by the electron-withdrawing nitro group. A nucleophilic source of the amide group, or a precursor that can be readily converted to an amide, could then be used to displace one of the fluorine atoms. The position of substitution would be governed by the electronic effects of the existing substituents. The fluorine at the C2 position is ortho to the nitro group, and the fluorine at C4 is para, making them the most likely sites for nucleophilic attack. A carefully chosen nucleophile and reaction conditions could potentially lead to the selective formation of the desired product.

Synthesis of Key Fluorinated and Nitrated Aromatic Intermediates

Preparation of 2,4-Difluorobenzoic Acid Derivatives

2,4-Difluorobenzoic acid is a crucial precursor for the amide bond formation route. Several methods exist for its synthesis:

Oxidation of 2,4-Difluorotoluene (B1202308): A common industrial method involves the oxidation of the methyl group of 2,4-difluorotoluene. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid can be used for this transformation. google.com

Hydrolysis of 2,4-Difluorobenzonitrile: 2,4-Difluorobenzonitrile can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. chemicalbook.com

Carbonation of a Grignard Reagent: The Grignard reagent derived from 1-bromo-2,4-difluorobenzene (B57218) can be reacted with carbon dioxide (dry ice) followed by acidic workup to yield 2,4-difluorobenzoic acid.

Once 2,4-difluorobenzoic acid is obtained, it can be converted into more reactive derivatives for amide synthesis. For instance, treatment with thionyl chloride (SOCl₂) readily converts it to 2,4-difluorobenzoyl chloride. prepchem.comoakwoodchemical.com This acyl chloride is a versatile intermediate for the synthesis of 2,4-difluorobenzamide.

| Precursor | Synthetic Method | Reagents |

| 2,4-Difluorotoluene | Oxidation | KMnO₄, HNO₃ |

| 2,4-Difluorobenzonitrile | Hydrolysis | H⁺/H₂O or OH⁻/H₂O |

| 1-Bromo-2,4-difluorobenzene | Grignard Reaction | Mg, CO₂, H₃O⁺ |

| 2,4-Difluorobenzoic acid | Acyl Chloride Formation | SOCl₂ |

Introduction of Nitro Functionality on Fluorinated Aromatic Rings

The introduction of a nitro group onto a fluorinated aromatic ring is a key step in the synthesis of the target molecule, either before or after the formation of the amide. The nitration of fluorinated benzenes is a well-established process.

The starting material for this step could be a variety of 2,4-difluorinated benzene derivatives, such as 2,4-difluorotoluene or 2,4-difluorobenzonitrile. The nitration is typically performed with a mixture of concentrated nitric acid and sulfuric acid. The regioselectivity of the nitration is governed by the directing effects of the fluorine atoms and any other substituents present on the ring. libretexts.orgcsbsju.edu

For example, in the nitration of 2,4-difluorotoluene, the methyl group is an activating ortho, para-director, while the fluorine atoms are deactivating ortho, para-directors. The interplay of these effects, along with steric considerations, will determine the position of the incoming nitro group. Subsequent oxidation of the methyl group would then lead to the desired 2,4-difluoro-6-nitrobenzoic acid.

The nitration of 2,4-difluorophenol (B48109) has been shown to proceed with high ortho-selectivity, yielding 2,4-difluoro-6-nitrophenol. This highlights the strong directing effect of the hydroxyl group. While not a direct precursor to the benzamide (B126), this reaction illustrates the feasibility of regioselective nitration in highly fluorinated systems.

| Starting Material | Nitrating Agent | Key Considerations |

| 2,4-Difluorotoluene | HNO₃ / H₂SO₄ | Directing effects of methyl and fluoro groups. |

| 2,4-Difluorobenzonitrile | HNO₃ / H₂SO₄ | Directing effects of nitrile and fluoro groups. |

| 2,4-Difluorophenol | Isopropyl nitrate (B79036) / H₂SO₄ | High ortho-selectivity due to the hydroxyl group. |

Strategies for Fluorine Incorporation in Aromatic Systems

The introduction of fluorine atoms into aromatic systems is a fundamental aspect of modern medicinal and materials chemistry due to the unique properties they impart. researchgate.net Several strategic approaches have been developed for this purpose, each with distinct advantages and limitations. The synthesis of precursors to this compound relies on these established methodologies to install the two fluorine atoms onto the benzene ring.

Key strategies for aromatic fluorination include:

Nucleophilic Aromatic Substitution (Halogen Exchange): Commonly known as the Halex process, this method involves the displacement of other halogens (typically chlorine or bromine) or nitro groups with fluoride (B91410) ions. This reaction is particularly effective when the aromatic ring is "activated" by the presence of electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group. google.com For the synthesis of difluoro-nitroaromatics, a precursor like 2,4-dichloro-6-nitrobenzene could theoretically be treated with a fluoride source, such as potassium fluoride, at elevated temperatures. The strong electron-withdrawing effect of the nitro group facilitates the substitution.

Diazotization (Balz-Schiemann Reaction): A classic method for introducing a single fluorine atom, the Balz-Schiemann reaction involves the diazotization of an aromatic amine with nitrous acid, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. google.com While effective for monofluorination, creating difluorinated compounds would require a multi-step sequence or starting from a difluoroaniline precursor.

Electrophilic Fluorination: This approach utilizes reagents that deliver an electrophilic fluorine species ("F+") to the aromatic ring. Modern electrophilic fluorinating agents, such as those derived from N-F compounds (e.g., Selectfluor®) and salts containing the NF₄⁺ ion, can directly substitute hydrogen atoms on the aromatic ring with fluorine. google.comdtic.mildtic.mil These methods can be powerful for poly-fluorination, though controlling regioselectivity can be a significant challenge depending on the directing effects of the substituents already present on the ring. google.comdtic.mildtic.mil The reaction of an aromatic hydrocarbon like benzene with an NF₄⁺ salt in a solvent such as hydrogen fluoride has been shown to substitute up to five hydrogen atoms with fluorine. google.comdtic.mil

The choice of strategy depends heavily on the available starting materials, the desired substitution pattern, and the electronic nature of the substrate. For a compound like this compound, a synthetic route would likely involve the nitration of a 1,3-difluorobenzene (B1663923) derivative or a halogen-exchange reaction on an appropriately substituted precursor. Each fluorine atom added to the ring alters its electronic properties, which in turn influences the reactivity and regioselectivity of subsequent synthetic steps. acs.org

Advanced Synthetic Techniques and Green Chemistry Approaches

The formation of the amide bond is one of the most frequently performed reactions in the chemical industry, particularly for pharmaceuticals. mdpi.comresearchgate.net Growing emphasis on sustainable and environmentally benign processes has driven the development of advanced synthetic techniques that minimize waste, avoid harsh conditions, and improve atom economy. These green chemistry principles are directly applicable to the synthesis of this compound from its corresponding carboxylic acid.

Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, represents a significant advancement in green synthesis. nih.gov These reactions are often conducted in the absence of bulk solvents (neat or solvent-drop grinding), which dramatically reduces solvent waste. rsc.orgresearchgate.net

Amide bond formation can be achieved efficiently under mechanochemical conditions, typically by ball milling a carboxylic acid and an amine with a suitable activating or coupling agent. researchgate.netacs.org This method avoids the need for high temperatures and often results in shorter reaction times and high yields. rsc.org A variety of coupling reagents have been successfully employed in mechanochemical amidation. nih.govresearchgate.netacs.org For the synthesis of primary amides, mechanochemical activation can also be used to transform esters using a source of ammonia like calcium nitride. nih.govacs.org

Below is a table summarizing various approaches to mechanochemical amide synthesis.

| Activating/Coupling System | Conditions | Key Advantages | Reference |

|---|---|---|---|

| 2,4,6-trichloro-1,3,5-triazine (TCT) / PPh₃ | Room Temperature, Solvent-Drop Grinding | Rapid, mild conditions, uses low-cost reagents. | rsc.orgresearchgate.net |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Ball Milling | Commonly used coupling agent, adaptable to solvent-free methods. | nih.govresearchgate.net |

| Carbonyldiimidazole (CDI) | Solvent-Free Ball Milling | High yields, avoids chlorinated solvents. | researchgate.net |

| Calcium Nitride (Ca₃N₂) | Ball Milling of Esters | Effective for primary amide synthesis, avoids handling gaseous ammonia. | nih.govacs.org |

Traditional amide synthesis often relies on stoichiometric coupling reagents (like carbodiimides), which generates significant amounts of by-product waste. mdpi.comucl.ac.uk Catalytic direct amidation, the reaction of a carboxylic acid and an amine with a sub-stoichiometric amount of a catalyst, is a more atom-economical and sustainable alternative. researchgate.netresearchgate.net The development of effective catalysts for this transformation has been identified as a top priority for green chemistry. mdpi.com

Significant progress has been made in developing catalytic systems for amide formation, although many methods still require high temperatures to overcome the thermodynamic barrier of water removal. researchgate.net

Key catalytic systems include:

Boron-Based Catalysts: Aryl boronic acids are attractive catalysts as they are generally inexpensive, stable, and have low toxicity. researchgate.net They are thought to activate the carboxylic acid toward nucleophilic attack by the amine.

Transition Metal Catalysts: Catalysts based on metals like zirconium, titanium, and palladium have been developed for direct amidation. mdpi.comresearchgate.netresearchgate.net For example, Pd-NHC (N-Heterocyclic Carbene) complexes have been used to catalyze the cross-coupling of phenyl esters and anilines, though often requiring high temperatures. mdpi.com

Biocatalysis: Enzymes offer a highly sustainable route to amide bond formation, operating under mild aqueous conditions with high chemo-, regio-, and stereoselectivity. ucl.ac.ukresearchgate.net

The table below highlights representative catalytic systems for amide bond formation.

| Catalyst Type | Example Catalyst | Typical Conditions | Advantages/Disadvantages | Reference |

|---|---|---|---|---|

| Boron-Based | Aryl Boronic Acids | High Temperature, Dehydrating Agent | Low toxicity, air stable. / High temperatures often needed. | researchgate.net |

| Transition Metal | Zirconium(IV) Chloride | High Temperature | Effective for a range of substrates. / Requires elevated temperatures. | researchgate.net |

| Transition Metal | Palladium-NHC Complexes | High Temperature, Base | Offers different reactivity pathways. / Can require expensive ligands. | mdpi.com |

| Biocatalysis | Hydrolase Enzymes (e.g., Lipases) | Mild, Aqueous Conditions | High selectivity, environmentally benign. / Substrate scope can be limited. | ucl.ac.ukresearchgate.net |

The synthesis of a polysubstituted aromatic compound like this compound requires precise control over the placement of each functional group, a challenge governed by the principles of chemo- and regioselectivity.

Regioselectivity in Ring Substitution: The substitution pattern on the aromatic ring is determined by the directing effects of the substituents. In the synthesis of the precursor 2,4-difluoro-6-nitrobenzoic acid, the final arrangement is a result of a multi-step sequence where the regiochemical outcome of each step is critical.

Directing Effects: Fluorine is an ortho-, para-director, while the nitro group is a strong deactivator and a meta-director. A carboxyl group is also deactivating and meta-directing. The synthesis strategy must navigate these competing influences. For example, the nitration of 2,4-difluorobenzoic acid would be directed by these groups. The incoming nitro group would preferentially add to a position that is meta to the carboxyl group and ortho/para to the fluorine atoms. The 6-position fits this description, being ortho to the 2-fluoro and meta to the carboxyl group, making this a plausible route.

Kinetic vs. Thermodynamic Control: Reaction conditions such as temperature, solvent, and catalyst can influence the ratio of isomeric products. Achieving high regioselectivity often involves exploiting subtle differences in the activation energies for the formation of different isomers.

Chemoselectivity in Functional Group Transformation: Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the final amidation step to form this compound from the corresponding carboxylic acid, the conditions must be selective for amide formation without affecting the nitro group or the C-F bonds.

Amide Formation: Most modern amidation methods, including those using coupling reagents or catalytic approaches, are highly chemoselective for the reaction between a carboxylic acid and an amine and are unlikely to affect the robust nitro or fluoro substituents on the aromatic ring.

Side Reactions: A key consideration in related syntheses can be the high reactivity of activated fluoro-nitro-aromatic systems towards nucleophilic substitution. For instance, in the attempted Sandmeyer cyanation of a diazonium salt derived from 2,4-difluoro-6-nitroaniline, a selective nucleophilic substitution of the fluorine atom at the 2-position by hydroxide (B78521) was observed as the major reaction pathway, demonstrating the lability of a fluorine atom positioned ortho to a nitro group. rsc.org This highlights the importance of carefully choosing reagents and conditions to avoid unwanted side reactions.

Spectroscopic and Diffraction Based Structural Elucidation of 2,4 Difluoro 6 Nitrobenzamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms within 2,4-Difluoro-6-nitrobenzamide can be determined.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the amide protons. The aromatic region will show two signals for the two protons on the benzene (B151609) ring. Due to the electron-withdrawing effects of the nitro group and fluorine atoms, these protons are expected to be deshielded and resonate at a low field (high ppm value).

The proton at position 3 (H-3) is coupled to the fluorine at position 4 and the proton at position 5. The proton at position 5 (H-5) is coupled to the fluorine at position 4 and the proton at position 3. This would result in complex splitting patterns, likely triplet of doublets or multiplets. The amide (-CONH₂) protons typically appear as two broad singlets, as their chemical shift can be influenced by solvent, temperature, and concentration due to hydrogen bonding and exchange phenomena.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| -CONH₂ | 7.5 - 8.5 | Broad Singlet | N/A |

| Ar-H (H-3) | 8.2 - 8.4 | Triplet of Doublets (td) | JH-F, JH-H |

Note: Predicted values are based on the analysis of substituted nitrobenzenes and benzamides. stackexchange.com

For comparison, the related compound 2,4-Difluoronitrobenzene (B147775) shows aromatic proton signals around 8.19 ppm and 7.10 ppm, demonstrating the significant deshielding effect of the nitro and fluoro groups. chemicalbook.com

The proton-decoupled ¹³C NMR spectrum of this compound will display seven distinct signals, one for each unique carbon atom. The chemical shifts are heavily influenced by the attached functional groups. The carbonyl carbon of the amide group is expected to appear furthest downfield, typically in the 160-170 ppm range.

The aromatic carbons will have their chemical shifts determined by the substituents. The carbons directly bonded to fluorine atoms (C-2, C-4) will show large C-F coupling constants and will be shifted downfield due to fluorine's electronegativity. The carbon attached to the nitro group (C-6) will also be significantly deshielded. The remaining aromatic carbons (C-1, C-3, C-5) will appear at chemical shifts influenced by the cumulative effects of all substituents. The ordering of signals for substituted benzenes can be complex, with the ipso-carbon (attached to the substituent) and the para-carbon often being the most affected. stackexchange.comresearchgate.net

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 162 - 168 |

| C-F (C-2) | 158 - 164 (d, ¹JC-F) |

| C-F (C-4) | 155 - 161 (d, ¹JC-F) |

| C-NO₂ (C-6) | 145 - 150 |

| C-CONH₂ (C-1) | 130 - 135 |

| C-H (C-3) | 125 - 130 |

Note: Predicted values are based on additivity rules and data from analogous substituted benzenes. The signals for C-2 and C-4 will appear as doublets due to one-bond coupling with fluorine. chemrxiv.org

To definitively assign the proton and carbon signals and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are invaluable.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show a cross-peak connecting the ¹H signal of H-3 to the ¹³C signal of C-3, and another cross-peak connecting the H-5 signal to the C-5 signal. This allows for the unambiguous assignment of the protonated carbons.

Given the presence of two fluorine atoms in non-equivalent positions, ¹⁹F NMR spectroscopy is a powerful tool for structural confirmation. The spectrum is expected to show two distinct signals, one for the fluorine at C-2 and one for the fluorine at C-4.

The chemical shifts of these fluorine atoms will be different due to their distinct chemical environments relative to the nitro and amide groups. Each fluorine signal will be split by the other fluorine atom (JF-F) and by any nearby protons (JH-F). The F-4 signal, for instance, would be expected to be a doublet of doublets due to coupling with H-3 and H-5. The F-2 signal would be coupled to H-3. This detailed coupling information provides definitive proof of the substitution pattern on the aromatic ring.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. The FT-IR spectrum of this compound would provide clear evidence for its key structural components.

Amide Group: The primary amide group gives rise to several characteristic bands. A pair of sharp to medium peaks between 3400 and 3100 cm⁻¹ corresponds to the symmetric and asymmetric N-H stretching vibrations. A strong, sharp absorption band for the C=O (Amide I) stretch is expected in the region of 1650-1690 cm⁻¹. The N-H bending (Amide II) vibration typically appears around 1620-1650 cm⁻¹.

Nitro Group: The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch typically found between 1500 and 1570 cm⁻¹ and a symmetric stretch between 1300 and 1370 cm⁻¹.

Aromatic Ring and C-F Bonds: C-H stretching vibrations for the aromatic ring are expected just above 3000 cm⁻¹. The C=C stretching vibrations within the ring usually appear as a series of peaks in the 1450-1600 cm⁻¹ region. Strong absorption bands corresponding to C-F stretching are expected in the 1100-1300 cm⁻¹ range.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (-NH₂) | N-H Stretch | 3400 - 3100 (two bands) | Medium |

| Amide (-C=O) | C=O Stretch (Amide I) | 1650 - 1690 | Strong |

| Amide (-NH₂) | N-H Bend (Amide II) | 1620 - 1650 | Medium-Strong |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1500 - 1570 | Strong |

| Nitro (-NO₂) | Symmetric N-O Stretch | 1300 - 1370 | Strong |

| Aromatic Ring | C-H Stretch | ~3100 | Medium-Weak |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Variable |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. For this compound (C₇H₄F₂N₂O₃), the calculated molecular weight is approximately 202.02 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 202. The fragmentation pattern would likely involve characteristic losses of small molecules and radicals. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da). For benzamides, a key fragmentation is often the loss of the amide group as ·NH₂ (16 Da) or the formation of the benzoyl cation.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity of Fragment |

|---|---|

| 202 | [M]⁺ (Molecular Ion) |

| 186 | [M - NH₂]⁺ |

| 156 | [M - NO₂]⁺ |

Note: The relative intensities of these peaks would depend on the stability of the resulting fragment ions.

The mass spectrum for the related compound 2,4-Difluoronitrobenzene shows a strong molecular ion peak at m/z 159 and significant fragments corresponding to the loss of NO₂ (m/z 113) and other characteristic cleavages. chemicalbook.com

X-ray Diffraction (XRD) for Solid-State Structure Determination

The crystallographic data for several key analogues are summarized in the table below. These compounds crystallize in monoclinic and orthorhombic systems, which are common for organic molecules. The specific arrangement is dictated by the interplay of functional groups and their ability to form directional interactions. For instance, the amide group's planarity is often distorted relative to the aromatic ring to accommodate strong hydrogen bonding networks. In 2-Amino-3-chloro-5-nitrobenzamide, the amide group is significantly twisted out of the benzene ring plane by 34.2 (5)°, whereas the nitro group remains nearly co-planar. nih.gov Similarly, in N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24), the central amide group is angled at approximately 23° from the planes of the two aromatic rings. mdpi.com

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|---|

| N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24) mdpi.com | C₁₃H₈F₃NO | Monoclinic | Pn | a = 5.6756(3) Å, b = 4.9829(2) Å, c = 19.3064(12) Å, β = 91.197(5)° |

| N-(2,3-difluorophenyl)-2-fluorobenzamide (Fo23) mdpi.com | C₁₃H₈F₃NO | Monoclinic | Pn | a = 4.9556(2) Å, b = 5.6718(3) Å, c = 19.6250(15) Å, β = 96.618(6)° |

| 2-Amino-3-chloro-5-nitrobenzamide nih.gov | C₇H₆ClN₃O₃ | Monoclinic | P2₁/c | a = 7.7801(7) Å, b = 13.9119(13) Å, c = 8.1691(8) Å, β = 98.418(8)° |

| 2-Nitro-N-(4-nitrophenyl)benzamide researchgate.net | C₁₃H₉N₃O₅ | Orthorhombic | P2₁2₁2₁ | a = 8.9443(10) Å, b = 9.7147(11) Å, c = 13.8016(16) Å |

Crystal Packing and Intermolecular Interactions

The crystal packing of benzamide (B126) analogues is predominantly governed by a combination of strong hydrogen bonds and weaker van der Waals forces. The substitution of hydrogen with fluorine has been shown to suppress disorder within the crystal lattice, leading to more well-defined structures compared to unsubstituted benzamide. nih.govacs.org

In many fluorinated benzamides, a primary structural motif involves the formation of one-dimensional (1D) chains through amide-amide interactions. mdpi.com For example, in the crystal structure of N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24), molecules are linked into chains along the b-axis via these primary hydrogen bonds. mdpi.com These chains are then further organized by weaker interactions, including C-H···F contacts and C-F···C ring-stacking interactions, to build the three-dimensional architecture. mdpi.com

In nitro-substituted analogues, the nitro group itself becomes a key participant in shaping the crystal structure. The crystal packing in 2-Amino-3-chloro-5-nitrobenzamide shows molecules linked by N-H···O hydrogen bonds, which generate layers that propagate in the ab plane. nih.gov These layers then stack along the c-axis, stabilized by weaker forces. nih.gov The presence of multiple functional groups capable of hydrogen bonding often leads to complex, layered supramolecular structures.

Hydrogen Bonding Network Analysis

The hydrogen bonding network is the most significant factor directing the self-assembly of benzamide derivatives in the solid state. The amide functional group provides both a hydrogen bond donor (N-H) and an acceptor (C=O), leading to robust and predictable synthons.

The most common interaction is the N-H···O hydrogen bond, which typically links amide groups together. In the crystal structure of N-(2,4-difluorophenyl)-2-fluorobenzamide, this interaction forms 1D chains. mdpi.com In 2-Amino-3-chloro-5-nitrobenzamide, pairs of amide groups self-associate via a classic eight-membered centrosymmetric {···HNCO}₂ synthon. nih.gov The nitro group's oxygen atoms also act as effective hydrogen bond acceptors, with N-H···O(nitro) bonds further linking the molecules. nih.gov

In addition to these strong interactions, weaker hydrogen bonds play a crucial role in stabilizing the crystal packing. Fluorine atoms, while being poor hydrogen bond acceptors, can participate in C-H···F interactions. In the structure of Fo24, a cyclic R²₂(12) motif is formed, involving two C-H groups, one N-H group, and two C-F groups. mdpi.com Intramolecular hydrogen bonds are also observed, such as N-H···O and N-H···Cl interactions in 2-Amino-3-chloro-5-nitrobenzamide, which influence the molecule's conformation. nih.gov

| Compound | Donor-H···Acceptor | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|---|

| N-(2,4-difluorophenyl)-2-fluorobenzamide mdpi.com | N1-H1···O1 | 3.092(3) | - | - |

| C-H···F | - | 2.49 - 2.57 | - | |

| 2-Amino-3-chloro-5-nitrobenzamide nih.gov | N1-H1N···O1 | 2.639(4) | 2.10(4) | 117(3) |

| N1-H2N···Cl1 | 3.178(3) | 2.41(4) | 145(3) | |

| N2-H3N···O3 | 3.076(8) | 2.31(4) | 130(3) |

Hirshfeld Surface Analysis and Quantitative Contributions to Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. This analysis allows for the generation of 2D fingerprint plots, which summarize the nature and frequency of different types of intermolecular contacts.

O···H/H···O contacts are indicative of the strong N-H···O and C-H···O hydrogen bonds that are crucial in forming the primary structural motifs like chains and layers. The red spots on a Hirshfeld surface mapped over the dnorm property highlight these close, stabilizing interactions. mdpi.com

C···H/H···C contacts often correspond to C-H···π interactions, which contribute to the stabilization of the packing of aromatic rings.

Contacts involving fluorine and nitro groups (F···H, O(nitro)···H) would also be expected to appear, quantifying the role of these specific functional groups in the supramolecular assembly.

For a molecule like this compound, a Hirshfeld analysis would be expected to show a high proportion of H···H, O···H, and F···H contacts, quantitatively confirming the dominant role of hydrogen bonding and van der Waals interactions in its solid-state structure.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(2,4-difluorophenyl)-2-fluorobenzamide |

| 2-fluorobenzamide |

| 2-amino-3-chloro-5-nitrobenzamide |

| 4-nitrobenzamide |

| N-(2,3-difluorophenyl)-2-fluorobenzamide |

| 2-Nitro-N-(4-nitrophenyl)benzamide |

Computational and Theoretical Investigations of 2,4 Difluoro 6 Nitrobenzamide

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT is a method used to investigate the electronic structure (the arrangement of electrons) of many-body systems, such as atoms and molecules. nih.gov It is favored for its balance of accuracy and computational efficiency, making it possible to study complex molecules. For 2,4-Difluoro-6-nitrobenzamide, DFT calculations would be employed to optimize its three-dimensional geometry, determine its electronic properties, and predict its chemical reactivity.

A critical aspect of understanding a molecule's reactivity is the analysis of its Frontier Molecular Orbitals (FMOs). youtube.com These are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com

HOMO: This orbital is the highest energy level that contains electrons. It can be considered the orbital from which the molecule is most likely to donate electrons in a chemical reaction, making it indicative of the molecule's nucleophilic or electron-donating character. youtube.com

LUMO: This is the lowest energy orbital that is devoid of electrons. It represents the region where the molecule can accept electrons, thus indicating its electrophilic or electron-accepting character. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial parameter. A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. Conversely, a large energy gap indicates high stability and low reactivity. For this compound, the electron-withdrawing nature of the two fluorine atoms and the nitro group would be expected to lower the energy of the LUMO, potentially resulting in a smaller HOMO-LUMO gap and influencing its reactivity profile.

Illustrative Data Table for FMO Analysis

While specific calculated values for this compound require a dedicated study, the results of a DFT calculation would typically be presented as follows:

| Parameter | Predicted Value | Unit |

| HOMO Energy | [Calculated Value] | eV |

| LUMO Energy | [Calculated Value] | eV |

| HOMO-LUMO Gap (ΔE) | [Calculated Value] | eV |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface. researchgate.net This tool is invaluable for predicting how a molecule will interact with other chemical species.

The MEP map uses a color scale to denote different regions of electrostatic potential:

Red/Yellow/Orange Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen or nitrogen. researchgate.net In this compound, such regions would be expected around the oxygen atoms of the nitro and carbonyl groups.

Blue/Green Regions: These colors represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. researchgate.net For this molecule, positive regions would likely be found around the hydrogen atoms of the amide group and potentially near the carbon atoms attached to the electronegative substituents.

An MEP map of this compound would provide a clear visual guide to its reactive sites, highlighting the electron-rich and electron-poor areas that govern its intermolecular interactions.

Computational methods can predict various spectroscopic properties, which can then be used to validate and interpret experimental data. DFT calculations are commonly used to simulate vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. mdpi.com

Vibrational Spectroscopy: By calculating the harmonic frequencies of the molecule's vibrational modes, a theoretical IR and Raman spectrum can be generated. This allows for the assignment of specific peaks in an experimental spectrum to particular bond stretches, bends, or torsions within the this compound molecule. For example, characteristic frequencies for the C=O stretch of the amide, the N-H stretch, and the symmetric and asymmetric stretches of the NO2 group could be precisely predicted. researchgate.net

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, simulating its UV-Visible absorption spectrum. nih.gov This analysis provides information about the wavelengths of light the molecule absorbs, which correspond to electrons being promoted from occupied orbitals (like the HOMO) to unoccupied orbitals (like the LUMO).

These theoretical spectra serve as a powerful tool for confirming the structure of a synthesized compound and understanding its electronic transitions. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how a molecule behaves over time. MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion. nih.gov

For this compound, an MD simulation could be used to:

Explore Conformational Space: The molecule may have several stable conformations (spatial arrangements of atoms) due to the rotation around single bonds, such as the C-N bond of the amide group. MD simulations can explore these different conformations and determine their relative stabilities and the energy barriers between them.

Analyze Intermolecular Interactions: By simulating the molecule in a solvent (like water) or in the presence of other molecules (such as a biological receptor), MD can reveal how it forms hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.gov This is crucial for understanding its solubility, aggregation behavior, and how it might bind to a target protein.

MD simulations provide a bridge between the static electronic structure and the dynamic behavior of the molecule in a realistic environment. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Structural Design Principles

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational techniques used extensively in drug discovery and materials science to link a molecule's structure to its activity. nih.gov These methods are used to design new compounds with enhanced properties.

A QSAR study on a series of compounds related to this compound would involve:

Building a Dataset: A collection of structurally similar molecules with measured biological activity (e.g., enzyme inhibition) is assembled.

Calculating Molecular Descriptors: For each molecule, a set of numerical values, or "descriptors," that characterize its structural, physical, and chemical properties are calculated.

Developing a Model: A statistical model is created to find a mathematical relationship between the descriptors and the observed activity. nih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to be active at a specific biological target. mdpi.com

Molecular descriptors are the foundation of any QSAR model. They quantify different aspects of a molecule's structure. For this compound, a wide range of descriptors could be calculated, falling into several categories:

Constitutional Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

Topological Descriptors: Describe the connectivity of atoms (e.g., Wiener index, Kier & Hall indices).

Quantum Chemical Descriptors: Derived from quantum calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges). researchgate.net

Physicochemical Descriptors: Properties like the octanol-water partition coefficient (logP), which describes lipophilicity.

Illustrative Table of Molecular Descriptors

A QSAR study would utilize a table of descriptors to build its predictive model.

| Descriptor Type | Descriptor Name | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Physicochemical | LogP | A measure of the molecule's hydrophobicity. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| Quantum Chemical | LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital. |

| Topological | Wiener Index | A descriptor of molecular branching. |

By interpreting the final QSAR model, researchers can understand which properties are most important for the desired activity. For instance, the model might reveal that high lipophilicity and a low LUMO energy are critical for a benzamide (B126) derivative to be an effective inhibitor, thus guiding the design of new, more potent analogues.

Development of Predictive Models for Structure-Property Relationships

A thorough search of existing research reveals a lack of specific quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models developed explicitly for this compound. Such predictive models are crucial for correlating the molecular structure of a compound with its macroscopic properties, including biological activity, toxicity, and physicochemical characteristics. The development of these models relies on the availability of a substantial dataset of structurally related compounds with experimentally determined properties, which may not yet be established for this particular benzamide derivative.

Reaction Mechanism Studies through Computational Chemistry

Transition State Characterization and Reaction Pathways

There is a scarcity of published research on the characterization of transition states and the mapping of reaction pathways for chemical processes involving this compound. Transition state theory is fundamental to understanding reaction kinetics, and its computational application involves locating the saddle points on a potential energy surface that correspond to the highest energy barrier along the reaction coordinate. The absence of such studies indicates a significant gap in the understanding of the reactivity of this compound from a theoretical standpoint.

Energetic Profiles and Kinetic Analysis of Key Transformations

Similarly, detailed energetic profiles and kinetic analyses for key transformations of this compound derived from computational methods have not been extensively reported. This type of analysis would provide valuable insights into the feasibility and rates of reactions involving this compound, which is of particular interest in process chemistry and drug discovery. The generation of such data typically involves high-level quantum mechanical calculations to determine the energies of reactants, intermediates, transition states, and products.

Reactivity and Mechanistic Studies of 2,4 Difluoro 6 Nitrobenzamide

Investigation of Reaction Pathways and Intermediates involving the Benzamide (B126) Moiety

The benzamide functional group (-CONH₂) in 2,4-Difluoro-6-nitrobenzamide can participate in several characteristic reactions, primarily hydrolysis under acidic or basic conditions. The reaction pathway for hydrolysis typically involves nucleophilic attack on the carbonyl carbon.

Under acidic conditions , the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ammonia (B1221849) lead to the formation of the corresponding benzoic acid, 2,4-difluoro-6-nitrobenzoic acid.

Mechanism of Acid-Catalyzed Hydrolysis:

Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by water: A water molecule attacks the carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer: A proton is transferred from the attacking water molecule to the nitrogen atom.

Elimination of ammonia: The C-N bond cleaves, releasing an ammonia molecule and regenerating the protonated carbonyl group of the carboxylic acid.

Deprotonation: The final step is the deprotonation of the carboxylic acid.

Under basic conditions , a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. Protonation of the leaving amino group by a solvent molecule (e.g., water) facilitates the elimination of ammonia, yielding the carboxylate salt of 2,4-difluoro-6-nitrobenzoic acid. acs.orgacs.org

Mechanism of Base-Catalyzed Hydrolysis:

Nucleophilic attack by hydroxide: The hydroxide ion attacks the carbonyl carbon.

Formation of a tetrahedral intermediate: A negatively charged tetrahedral intermediate is formed.

Protonation of the amino group: A proton is transferred from a water molecule to the nitrogen atom of the amino group, making it a better leaving group.

Elimination of ammonia: The C-N bond breaks, releasing ammonia.

Formation of the carboxylate: The resulting carboxylic acid is deprotonated by the basic conditions to form the carboxylate salt.

The rates of these hydrolysis reactions are influenced by the electronic effects of the substituents on the aromatic ring. acs.orgresearchgate.net

Influence of Fluorine and Nitro Groups on Aromatic Reactivity (e.g., Electrophilic/Nucleophilic Substitution)

The fluorine and nitro groups have a profound impact on the reactivity of the aromatic ring, particularly in electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): Both the fluorine atoms and the nitro group are strongly electron-withdrawing groups, which significantly deactivates the aromatic ring towards electrophilic attack. libretexts.orgmsu.edu The nitro group is a powerful deactivating group due to both its inductive and resonance effects, directing incoming electrophiles to the meta position relative to itself. libretexts.orgmsu.edu The fluorine atoms are also deactivating due to their strong inductive effect, although their resonance effect can donate electron density to the ring. In the case of this compound, the combined deactivating effect of these three substituents makes electrophilic aromatic substitution reactions very difficult to achieve and require harsh reaction conditions. msu.edu

Nucleophilic Aromatic Substitution (NAS): Conversely, the strong electron-withdrawing nature of the nitro and fluorine groups makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). mdpi.comyoutube.com These groups stabilize the negative charge of the Meisenheimer complex, which is the key intermediate in SNAr reactions. youtube.com The nitro group, being one of the strongest activating groups for SNAr, significantly lowers the activation energy for nucleophilic attack. wikipedia.org

The positions ortho and para to the nitro group are particularly activated. In this compound, the fluorine atom at the C4 position is para to the nitro group, and the fluorine at the C2 position is ortho. This makes both fluorine atoms potential leaving groups in SNAr reactions. The relative reactivity of these positions can be influenced by steric factors and the nature of the attacking nucleophile. nih.govresearchgate.net

Illustrative Data for Nucleophilic Aromatic Substitution:

| Nucleophile | Leaving Group | Position of Substitution | Product |

| Methoxide (CH₃O⁻) | Fluoride (B91410) (F⁻) | C4 | 2-Fluoro-4-methoxy-6-nitrobenzamide |

| Ammonia (NH₃) | Fluoride (F⁻) | C4 | 4-Amino-2-fluoro-6-nitrobenzamide |

| Piperidine | Fluoride (F⁻) | C2 or C4 | 2- or 4-(Piperidin-1-yl)-4- or 2-fluoro-6-nitrobenzamide |

This table provides illustrative examples of potential SNAr reactions based on the known reactivity of similar compounds.

Stability and Degradation Mechanisms under Various Chemical Conditions

The stability of this compound is influenced by factors such as pH, temperature, and the presence of oxidizing or reducing agents.

Under neutral conditions and at ambient temperature, the compound is expected to be relatively stable. However, under strongly acidic or basic conditions, it will undergo hydrolysis as described in section 5.1. The rate of this degradation is dependent on the temperature and the concentration of the acid or base.

Nitroaromatic compounds are known to be susceptible to reduction. libretexts.org The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, depending on the reducing agent and reaction conditions. For instance, catalytic hydrogenation or reduction with metals like tin in the presence of acid can lead to the formation of 2,4-difluoro-6-aminobenzamide.

Thermal degradation of nitroaromatic compounds can be explosive, as the decomposition often generates stable gaseous products like molecular nitrogen (N₂), leading to a rapid release of energy. wikipedia.org The presence of other functional groups can influence the decomposition temperature and mechanism. dtic.mil

Kinetic and Thermodynamic Aspects of Chemical Transformations

The kinetics of the chemical transformations of this compound, such as hydrolysis and nucleophilic aromatic substitution, are governed by the activation energies of the respective reaction pathways.

Hydrolysis Kinetics: The hydrolysis of benzamides generally follows pseudo-first-order kinetics under conditions where the concentration of water (in acidic hydrolysis) or hydroxide ions (in basic hydrolysis) is in large excess. rsc.org The rate constants for the hydrolysis of substituted benzamides are influenced by the electronic nature of the substituents. Electron-withdrawing groups, such as the nitro and fluoro groups in the target molecule, can affect the rate of hydrolysis by influencing the stability of the transition states and intermediates. acs.orgresearchgate.net

Nucleophilic Aromatic Substitution Kinetics: The rate of SNAr reactions is highly dependent on the nature of the nucleophile, the leaving group, and the solvent. For a given nucleophile and solvent, the rate is significantly enhanced by the presence of strong electron-withdrawing groups on the aromatic ring. mdpi.com The reaction typically proceeds through a two-step mechanism involving the formation of a Meisenheimer complex. The first step, the formation of this complex, is usually the rate-determining step. mdpi.com

Thermodynamic Considerations: The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG). The hydrolysis of the benzamide to a carboxylic acid and ammonia is generally a thermodynamically favorable process. Nucleophilic aromatic substitution reactions where a good leaving group like fluoride is replaced by a stronger nucleophile are also typically exothermic and thermodynamically favorable. The high stability of the fluoride ion as a leaving group contributes to the favorable thermodynamics of these reactions.

Applications As a Synthetic Building Block and Precursor for Advanced Materials and Chemical Entities

Role in the Synthesis of Complex Organic Molecules with Polyfunctional Structures

2,4-Difluoro-6-nitrobenzamide serves as an exemplary building block for constructing intricate organic molecules that are rich in functionality. Its utility stems from the differential reactivity of its functional groups, which allows for selective and sequential chemical modifications. The fluorine atoms, activated by the ortho- and para-directing nitro group, are prime sites for nucleophilic aromatic substitution (SNAr) reactions. This enables the introduction of a wide array of substituents, including alkoxy, amino, and thioether groups.

Furthermore, the nitro group itself is a versatile functional handle. It can be readily reduced to an amino group, which can then participate in a host of subsequent reactions such as diazotization, acylation, or alkylation. This transformation dramatically alters the electronic properties of the aromatic ring and opens up new avenues for further functionalization. The amide group provides an additional site for modification, although it is generally less reactive than the other positions. This multi-faceted reactivity allows chemists to build molecular complexity in a controlled, stepwise manner, leading to the synthesis of polyfunctional aromatic and heterocyclic compounds that would be challenging to access through other synthetic routes. The unique substitution pattern of the starting material provides a robust platform for generating diverse molecular architectures.

Derivatization Strategies for Functionalization and Diversification of the Benzamide (B126) Scaffold

The diversification of the this compound scaffold is primarily achieved through a variety of derivatization reactions targeting its key functional groups. The most prominent of these are nucleophilic aromatic substitution reactions, where the fluorine atoms are displaced by a range of nucleophiles. The fluorine at the C-2 position is particularly activated due to its ortho relationship to the strongly electron-withdrawing nitro group, often allowing for regioselective substitution under controlled conditions.

Another critical strategy involves the transformation of the nitro group. Its reduction to an amine is a gateway to numerous other functionalities. The resulting aniline (B41778) derivative can be further modified to create a diverse library of compounds from a single precursor. The benzamide functional group can also be derivatized, for instance, through N-alkylation or hydrolysis to the corresponding benzoic acid, which can then undergo further reactions. These derivatization strategies are crucial for tuning the physicochemical properties of the resulting molecules.

Table 1: Key Derivatization Strategies for this compound This table is generated based on established chemical principles and reactions of analogous compounds.

| Functional Group | Reaction Type | Reagents and Conditions | Resulting Structure |

|---|---|---|---|

| Fluoro groups (C2, C4) | Nucleophilic Aromatic Substitution (SNAr) | R-OH / Base (e.g., NaH, K2CO3) | Aryl ether linkage |

| Fluoro groups (C2, C4) | Nucleophilic Aromatic Substitution (SNAr) | R-NH2 / Base | Substituted aniline linkage |

| Fluoro groups (C2, C4) | Nucleophilic Aromatic Substitution (SNAr) | R-SH / Base | Thioether linkage |

| Nitro group (C6) | Reduction | H2/Pd/C, SnCl2/HCl, Fe/NH4Cl | Amino group (Aniline derivative) |

| Amide group | N-Alkylation | Alkyl halide / Strong base | N-substituted benzamide |

| Amide group | Hydrolysis | Acid or Base (e.g., HCl, NaOH), Heat | Carboxylic acid |

Development of Novel Molecular Scaffolds for Future Research

The structural framework of this compound is a fertile ground for the development of novel molecular scaffolds. Through sequential and sometimes intramolecular reactions, new heterocyclic systems can be constructed. For instance, a synthetic strategy could involve the substitution of the C-2 fluorine with a nucleophile containing a second reactive site. Following the reduction of the C-6 nitro group to an amine, an intramolecular cyclization could be triggered to form fused ring systems, such as benzimidazoles or other nitrogen-containing heterocycles. nih.gov

This "scaffold hopping" approach, where a known molecular framework is transformed into a novel one, is a powerful strategy in medicinal chemistry and materials science for exploring new chemical space. nih.gov The combination of fluorine, nitro, and amide groups in a specific orientation on the benzene (B151609) ring provides a unique starting point for designing and synthesizing previously unexplored molecular architectures. These new scaffolds can then serve as the basis for developing new classes of compounds with potentially unique biological or physical properties.

Potential in Materials Science Research, including Polymer Chemistry and Organic Electronic Materials

In the realm of materials science, building blocks containing fluorine and nitro groups are of significant interest. Fluorination can enhance thermal stability, solubility, and influence the electronic properties of organic materials. The analogous compound 2,4-difluoronitrobenzene (B147775) has been used to create porous organic materials through reactions with diamine linkers. nih.gov Similarly, this compound could be employed as a monomer or cross-linking agent in the synthesis of advanced polymers. The benzamide group can participate in hydrogen bonding, which can direct the self-assembly of macromolecules and contribute to the formation of ordered structures, such as porous frameworks or liquid crystals.

The strong dipole moment and electron-accepting nature of the nitroaromatic system suggest potential applications in organic electronic materials. The incorporation of this moiety into conjugated polymers or small molecules could be used to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a critical aspect in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Applications in Agrochemical and Pharmaceutical Intermediate Synthesis (Excluding Efficacy and Clinical Outcomes)

Fluorinated aromatic compounds are crucial intermediates in the synthesis of a wide range of agrochemicals and pharmaceuticals. nbinno.comgugupharm.com The difluorobenzamide moiety is a known component of certain classes of pesticides. For example, 2,6-difluorobenzamide (B103285) is a key intermediate for benzoyl urea (B33335) insecticides. The substitution pattern of this compound makes it a valuable precursor for creating libraries of diverse compounds for screening purposes in these industries.

The multiple reactive sites on the molecule allow for the systematic variation of substituents, which is a fundamental practice in drug discovery and agrochemical development to optimize the properties of a lead compound. By serving as a versatile starting material, this compound facilitates the synthesis of complex target molecules that may be investigated for various biological activities.

Table 2: Potential Compound Classes Accessible from this compound Intermediates This table outlines potential synthetic targets based on the reactivity of the title compound.

| Intermediate Derivative | Subsequent Reactions | Potential Final Compound Class | Industry Relevance |

|---|---|---|---|

| 2-Amino-4-fluoro-6-nitrobenzamide (via selective substitution) | Further substitution, cyclization | Heterocyclic compounds | Pharmaceuticals, Agrochemicals |

| 2,4-Diamino-6-fluorobenzamide (via substitution and reduction) | Diazotization, coupling reactions | Azo compounds, substituted anilines | Dyes, Pharmaceuticals |

| 6-Amino-2,4-bis(alkoxy)benzamide (via substitution and reduction) | Acylation, sulfonation | Poly-substituted benzamides | Pharmaceuticals |

| 2,4,6-Trisubstituted benzoic acid (via substitutions, reduction, hydrolysis) | Esterification, amidation | Highly functionalized aromatics | Fine Chemicals, Research |

Future Research Directions and Perspectives

Emerging Synthetic Methodologies and Reagents for Fluorinated Compounds

The synthesis of fluorinated compounds is a rapidly evolving field, driven by the significant impact of fluorine in pharmaceuticals and materials science. researchgate.net Future research on 2,4-Difluoro-6-nitrobenzamide will likely leverage and contribute to these emerging synthetic strategies.

Novel Fluorinating Reagents: The development of safer, more selective, and more efficient fluorinating reagents is a key area of research. While traditional methods often rely on harsh reagents, modern chemistry has introduced a variety of milder alternatives. rsc.org Electrophilic fluorinating agents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-Fluorobenzenesulfonimide (NFSI) have become popular due to their stability, ease of handling, and broad applicability. rsc.orgmdpi.com Research could focus on applying these reagents in late-stage fluorination to modify analogs of this compound.

Recent advancements include the development of novel HF-based nucleophilic reagents and new derivatives of electrophilic reagents like NFSI. alfa-chemistry.com The activation of common reagents in novel ways, such as using nitromethane (B149229) to activate electrophilic fluorinating agents for reactions with styrenes and arenes, opens new possibilities for synthesizing complex fluorinated molecules. chinesechemsoc.org

Catalytic Fluorination Methods: Transition-metal catalysis has revolutionized the synthesis of organofluorine compounds. pharmtech.com Palladium-catalyzed cross-coupling reactions, for instance, have been adapted for C-F bond formation. researchgate.net Copper-mediated fluorination, particularly for the synthesis of radiolabeled compounds for Positron Emission Tomography (PET), is another area of intense investigation. frontiersin.orgnih.gov Future work could involve developing catalytic methods for the direct and selective introduction of fluorine into precursors of this compound, potentially offering more efficient and environmentally benign synthetic routes.

| Reagent Type | Examples | Key Features |

| Electrophilic N-F Reagents | Selectfluor, N-Fluorobenzenesulfonimide (NFSI) | Crystalline solids, stable, safer, and easier to handle than traditional reagents. rsc.orgmdpi.com |

| Nucleophilic HF-Based Reagents | (DMPU)·(HF)x, KHSO₄·(HF)x | Novel reagents for nucleophilic fluorination. alfa-chemistry.com |

| Organometallic Reagents | Trifluoromethyl(1,10-phenanthroline)copper ((Phen)Cu-CF₃) | Thermally stable, single-component reagent for trifluoromethylation. pharmtech.com |

| Hypervalent Iodine Reagents | Togni reagents | Used for trifluoromethylation of various substrates. pharmtech.com |

Advanced Spectroscopic and Computational Techniques for Deeper Structural and Mechanistic Insights

A thorough understanding of the structure, reactivity, and properties of this compound requires the application of sophisticated analytical and computational tools.

Spectroscopic Analysis: ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the characterization of fluorinated compounds. nih.gov Its high sensitivity and the large chemical shift range of the ¹⁹F nucleus allow for detailed structural elucidation and the monitoring of reactions involving fluorinated species. nih.gov Combining ¹⁹F NMR with high-resolution mass spectrometry (HRMS) provides a complementary approach for identifying and quantifying fluorinated molecules and their transformation products in complex mixtures. nih.govacs.org Advanced techniques like µ-X-ray fluorescence (µ-XRF) mapping and fluorine K-edge µ-XANES spectroscopy could also be employed to study the distribution of fluorine in materials derived from this compound. rsc.org

Computational Chemistry: Density Functional Theory (DFT) and other quantum mechanical methods are crucial for gaining deeper insights into the electronic structure, stability, and reactivity of nitroaromatic compounds. researchgate.netbohrium.com Computational studies can predict molecular properties, map electrostatic potential surfaces to identify reactive sites, and model reaction mechanisms. bohrium.com For this compound, computational analysis could be used to understand the influence of the fluorine and nitro groups on the reactivity of the aromatic ring and the amide functionality, guiding the design of new synthetic transformations and the prediction of degradation pathways. researchgate.net

| Technique | Application for this compound | Expected Insights |

| ¹⁹F NMR Spectroscopy | Structural characterization, reaction monitoring, product identification. | Unambiguous confirmation of fluorine incorporation, structural details, quantification of fluorinated species. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Molecular weight determination, fragmentation analysis. | Precise mass for molecular formula confirmation, structural information from fragmentation patterns. acs.org |

| Density Functional Theory (DFT) | Calculation of electronic structure, reactivity prediction, mechanistic studies. | Understanding of structure-activity relationships, prediction of reaction outcomes, insights into transition states. bohrium.com |

| µ-XRF and µ-XANES | Elemental mapping and speciation in materials. | Visualization of fluorine distribution on surfaces, determination of fluorine's chemical environment. rsc.org |

Exploration of Novel Reaction Chemistries and Transformations

The presence of three distinct functional groups on the aromatic ring of this compound offers numerous possibilities for exploring novel chemical reactions.

Transformations of the Nitro Group: The nitro group is a versatile functional handle. A significant area for future research is the selective reduction of the nitro group to an amino group, which would yield 2,4-difluoro-6-aminobenzamide, a potentially valuable building block for pharmaceuticals and agrochemicals. Studies on other nitroaromatic compounds have shown that this transformation can be achieved using various methods, including catalytic hydrogenation and microbial reduction. microbiologyresearch.orgnih.govmicrobiologyresearch.org The reactivity of the nitro group in 2,4-dinitrotoluene, where the 4-nitro position is reduced first, suggests that the position of other substituents influences reactivity. researchgate.net

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the two fluorine atoms and the nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution (SₙAr). This presents opportunities to displace one or both fluorine atoms with a wide range of nucleophiles (e.g., O, N, S-based), leading to a diverse library of new derivatives.

Biocatalysis and Microbial Transformations: The use of enzymes and whole-cell microorganisms to perform chemical transformations on nitroaromatic compounds is a growing field of interest. microbiologyresearch.orgmicrobiologyresearch.org Research has demonstrated that various anaerobic bacteria can reduce nitroaromatic compounds to their corresponding amino derivatives. nih.gov Exploring the biotransformation of this compound could lead to environmentally friendly methods for its derivatization or degradation.

Interdisciplinary Research Opportunities in Chemical Sciences and Related Fields

The unique properties conferred by fluorine and nitro groups make this compound and its potential derivatives attractive for interdisciplinary research.

Medicinal Chemistry and Drug Discovery: Fluorine is present in a significant percentage of pharmaceuticals, where it can enhance metabolic stability, binding affinity, and bioavailability. acs.orgresearchgate.netsigmaaldrich.com The strategic introduction of fluorine can productively influence a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov Derivatives of this compound could be explored as scaffolds for developing new therapeutic agents. The anilino-benzamide core, accessible from this compound, is a known pharmacophore in various drug classes. Furthermore, the incorporation of the radioactive isotope ¹⁸F is a cornerstone of PET imaging, a critical tool in diagnostics and drug development. frontiersin.orgnih.gov

Materials Science: Nitroaromatic compounds are foundational components in the synthesis of dyes, polymers, and energetic materials. researchgate.netnih.gov There is growing interest in using these compounds to develop advanced materials, such as hybrid materials for chemiresistive sensors designed for the detection of pollutants and explosives. mdpi.com The fluorine atoms in this compound could impart unique properties, such as thermal stability and altered electronic characteristics, to polymers or materials derived from it. Research into fluorescent polymers for the detection of nitroaromatic compounds is an active area, and derivatives of this molecule could be investigated in this context. nih.gov

Agrochemicals: A large number of commercial agrochemicals contain fluorine atoms. rsc.org The structural motifs present in this compound are relevant to this field, and its derivatives could be screened for potential herbicidal, fungicidal, or insecticidal activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-Difluoro-6-nitrobenzamide, and how can purity be optimized?